

Technical Application Guide: Complement C3a (Tyr-70-77)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Complement C3a, (Tyr-70-77)

CAS No.: 125753-03-9

Cat. No.: B163898

[Get Quote](#)

Content Type: Application Note & Protocol Target Receptor: C3a Receptor (C3aR/C3AR1)

Primary Application: GPCR Agonism, Calcium Mobilization, and Receptor Binding Studies

Technical Profile & Mechanism of Action

The Molecule: C3a (Tyr-70-77)

Complement C3a (Tyr-70-77) is a synthetic octapeptide analog of the C-terminal effector domain of the human C3a anaphylatoxin. While the full-length C3a protein (77 amino acids) is a potent inflammatory mediator, its bioactivity is strictly localized to the C-terminal helical region.

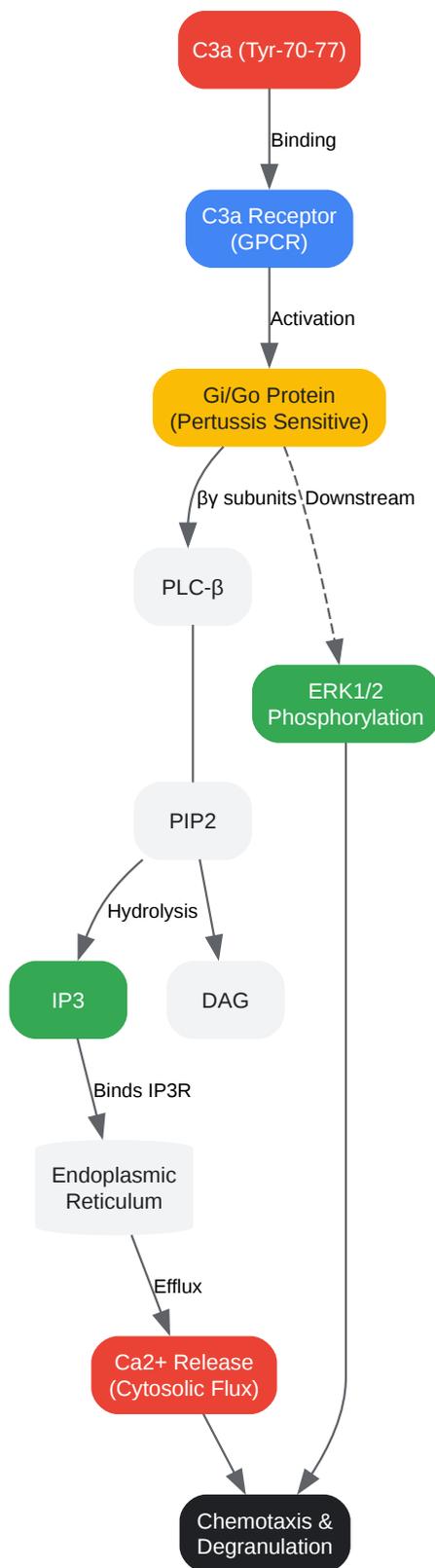
- **Physiological Context:** Native C3a is rapidly cleaved in plasma by carboxypeptidase N, removing the C-terminal Arginine (Arg-77) to form C3a-desArg, which is biologically inactive at the C3a receptor (C3aR). This makes the C-terminal Arg residue critical for function.
- **Structural Modification:** The "Tyr-70-77" designation typically indicates the addition or substitution of a Tyrosine residue at the N-terminus of the 70-77 fragment.
 - **Purpose of Tyrosine:** The Tyr residue allows for oxidative radioiodination (I), enabling the peptide to be used as a radioligand for receptor binding assays. However, in its "cold" (unlabeled) form, it functions as a specific C3aR agonist.

- Potency: As a fragment, C3a (Tyr-70-77) retains full efficacy (Emax) but typically displays lower potency (higher) compared to full-length C3a. It is often used in the micromolar () range, whereas full-length C3a acts in the nanomolar () range.

Signaling Pathway (C3aR Activation)

Upon binding C3a (Tyr-70-77), the C3a Receptor (a G-protein coupled receptor) undergoes a conformational change, primarily coupling to

proteins.[1] This triggers a cascade leading to intracellular calcium release and MAPK activation.



[Click to download full resolution via product page](#)

Figure 1: Signal transduction pathway activated by C3a (Tyr-70-77). The peptide binds C3aR, triggering Gi-protein mediated PLC activation, IP3 generation, and subsequent Calcium mobilization.

Procurement & Handling Protocols

Scientific Integrity Check: Peptides are inherently unstable. The "purchasing" phase is actually a Quality Control phase. Do not assume the powder in the vial is ready for immediate bioassay.

Comparative Specification Table

Feature	Full Length C3a	C3a (Tyr-70-77)	C3a-desArg (Control)
Residues	77 AA	~8-9 AA	76 AA (Arg removed)
MW	~9.1 kDa	~0.9 - 1.0 kDa	~8.9 kDa
Receptor	C3aR (High Affinity)	C3aR (Low Affinity/High Efficacy)	Inactive (Negative Control)
Solubility	Aqueous Buffer	Water/Mild Buffer	Aqueous Buffer
Stability	Low (Protease sensitive)	Moderate (No tertiary structure)	High

Reconstitution Protocol (The "Self-Validating" Step)

- **Equilibration:** Allow the lyophilized vial to warm to room temperature (20-25°C) before opening. This prevents condensation from forming on the hygroscopic peptide, which causes hydrolysis.
- **Solvent Selection:**
 - C3a (Tyr-70-77) is generally basic (due to Arginine) and hydrophilic.
 - **Primary Solvent:** Sterile, endotoxin-free water or 0.1 M PBS (pH 7.4).
 - **Troubleshooting:** If the specific lot is hydrophobic (cloudy), add DMSO dropwise until dissolved, then dilute with buffer. Ensure final DMSO concentration in the assay is <0.1%.

- Aliquot Strategy:
 - Dissolve to a high concentration stock (e.g., 1 mM).
 - Do not vortex vigorously; peptides can aggregate. Invert gently.
 - Aliquot into single-use volumes (e.g., 10-20 μ L) in low-protein-binding tubes.
 - Store at -80°C . Avoid freeze-thaw cycles.

Application Note: Calcium Mobilization Assay

Rationale: This is the gold-standard functional assay for C3aR activation. Because C3aR couples to

and

, it drives a rapid, transient release of intracellular calcium.

Materials

- Cell Line: HMC-1 (Human Mast Cell line), U937 (differentiated), or C3aR-transfected CHO/HEK293 cells.
- Dye: Fluo-4 AM or Fura-2 AM (Ratiometric is preferred for absolute quantification, Fluo-4 for high throughput).
- Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid free). Crucial: Include 2.5 mM Probenecid to prevent dye leakage.

Step-by-Step Protocol

- Cell Preparation:
 - Harvest cells and wash 2x with HBSS/HEPES buffer.
 - Adjust density to

cells/mL.

- Dye Loading:
 - Add Fluo-4 AM (final conc. 2-4 μ M).
 - Incubate for 30-45 minutes at 37°C in the dark.
 - Validation: Check a small aliquot under a fluorescence microscope to ensure uniform loading.
- Baseline Establishment:
 - Wash cells 2x to remove extracellular dye. Resuspend in Assay Buffer (with Probenecid).
 - Aliquot into a 96-well black-wall plate.
 - Measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.
- Agonist Addition (The Critical Step):
 - Prepare C3a (Tyr-70-77) at 10x the desired final concentration.
 - Dose Range: Because this is a peptide fragment, use a logarithmic scale: 10 nM, 100 nM, 1 μ M, 10 μ M, 100 μ M.
 - Inject agonist and record fluorescence immediately (read every 1-2 seconds) for 120 seconds.
- Data Analysis:
 - Calculate

(Peak fluorescence minus baseline divided by baseline).
 - Plot Dose-Response Curve (Log[Agonist] vs Response).

Expected Results & Controls

- Positive Control: Full-length C3a (10-100 nM) or ATP (purinergic receptor check).

- Negative Control: Scrambled peptide or C3a-desArg (Must show no response).
- C3a (Tyr-70-77): Should show a sigmoidal dose-response. Expect in the high nanomolar to low micromolar range (e.g., 0.5 - 5 μ M).

Application Note: Chemotaxis (Migration) Assay

Rationale: Calcium flux proves receptor ligation; chemotaxis proves physiological function.

Protocol Overview (Boyden Chamber / Transwell)

- Setup: Use 5 μ m pore size polycarbonate filters (for monocytes/neutrophils).
- Lower Chamber: Add C3a (Tyr-70-77) in chemotaxis buffer (RPMI + 0.1% BSA).
 - Concentration: 100 nM - 10 μ M.
- Upper Chamber: Add cells in buffer (no chemoattractant).
- Incubation: 1-2 hours at 37°C, 5% CO₂.
- Quantification:
 - Remove non-migrated cells from the top of the filter.
 - Fix and stain migrated cells (bottom side) or use a fluorescent viability dye.
 - Count cells in 5 random high-power fields.

Troubleshooting & Scientific Controls

The "Trustworthiness" Pillar: Experiments with peptides fail often due to handling, not biology.

Issue	Probable Cause	Corrective Action
No Calcium Signal	Peptide degradation	Check storage logs. Was the aliquot freeze-thawed? Re-order fresh.
Weak Signal	Receptor Desensitization	C3aR desensitizes rapidly (homologous desensitization). Do not re-use cells exposed to agonist. Use naive cells for every read.
High Background	Dye Leakage	Ensure Probenecid is fresh and at 2.5 mM in the assay buffer.
Precipitation	Hydrophobicity	If "Tyr" analog is hydrophobic, dissolve in 100% DMSO first, then dilute.

References

- Klos, A., et al. "The role of the C3a receptor in acute and chronic inflammation." *Molecular Immunology*, 2009.
- Ember, J. A., et al. "Characterization of complement anaphylatoxins and their biological responses." *The American Journal of Pathology*, 1998.
- Bautsch, W., et al. "Evidence for a specific C3a receptor on the human mast cell line HMC-1." *Journal of Immunology*, 1996.
- Sigma-Aldrich. "Product Information: Complement C3a, Human." Technical Bulletin.
- MyBioSource. "C3a (70-77) Peptide Data Sheet." Product Specifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases \[frontiersin.org\]](#)
- To cite this document: BenchChem. [Technical Application Guide: Complement C3a (Tyr-70-77)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b163898#purchasing-complement-c3a-tyr-70-77-for-research\]](https://www.benchchem.com/product/b163898#purchasing-complement-c3a-tyr-70-77-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com